

Application Notes and Protocols for Acridine Homodimer Staining in Flow Cytometry

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Compound of Interest

Compound Name: *Acridine homodimer*

Cat. No.: *B149146*

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Introduction

Acridine homodimer is a fluorescent dye that intercalates into the DNA of cells, exhibiting a strong preference for AT-rich regions.[1] This binding results in a distinct blue-green fluorescence, making it a valuable tool for the analysis of cellular DNA content in flow cytometry.[1] Its application is particularly relevant in cell cycle analysis and the assessment of cell viability and apoptosis. These application notes provide detailed protocols and quantitative data to facilitate the use of **acridine homodimer** in your research.

Principle of Acridine Homodimer Staining

Acridine homodimer is a cell-impermeant dye, meaning it can only enter cells with compromised cell membranes, a characteristic of late apoptotic or necrotic cells. For intracellular staining in viable cells, a fixation and permeabilization step is required. Once inside the cell, the dye binds to double-stranded DNA. The intensity of the fluorescence emitted by the DNA-bound **acridine homodimer** is directly proportional to the amount of DNA in the cell. This stoichiometric relationship allows for the discrimination of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.[2]

Applications in Flow Cytometry

Cell Cycle Analysis

By staining fixed and permeabilized cells with **acridine homodimer**, the distribution of a cell population across the different phases of the cell cycle can be determined. Cells in the G2/M phase, having twice the DNA content of cells in the G0/G1 phase, will exhibit approximately double the fluorescence intensity.[3] Cells in the S phase, actively synthesizing DNA, will have an intermediate fluorescence intensity.[3]

Cell Viability and Apoptosis Assessment

When used without a fixation step, **acridine homodimer** can act as a viability dye. It will selectively stain cells with compromised membranes (dead or late apoptotic cells), while live cells with intact membranes will exclude the dye and show minimal fluorescence. When used in conjunction with other markers of apoptosis, **acridine homodimer** can help to differentiate between early apoptotic, late apoptotic, and necrotic cell populations.[4]

Quantitative Data Summary

The following tables summarize key quantitative parameters for the use of **acridine homodimer** and the related, more extensively characterized acridine orange. Note that specific concentrations and incubation times for **acridine homodimer** may require optimization for your specific cell type and experimental conditions.

Parameter	Acridine Homodimer (Proposed)	Acridine Orange (for comparison)	Reference
Excitation Maximum (DNA-bound)	~490-502 nm	~502 nm	[5][6]
Emission Maximum (DNA-bound)	~521-530 nm (blue-green)	~525-530 nm (green)	[5][6]
Typical Working Concentration	1-10 μ M (requires optimization)	1-5 μ g/mL	[7]
Typical Incubation Time	15-30 minutes	15-30 minutes	[7]
Common Laser Line	488 nm (Blue)	488 nm (Blue)	[5]
Common Emission Filter	530/30 nm bandpass	530/30 nm bandpass	[8]

Experimental Protocols

Protocol 1: Cell Cycle Analysis using Acridine Homodimer

This protocol is for the analysis of DNA content in fixed cells to determine cell cycle distribution.

Materials:

- **Acridine Homodimer** stock solution (e.g., 1 mM in DMSO)
- Phosphate-Buffered Saline (PBS)
- 70% Ethanol (ice-cold)
- RNase A solution (100 μ g/mL in PBS)
- Staining Buffer (e.g., PBS with 1% BSA)

- 12x75 mm polystyrene tubes

Procedure:

- Cell Preparation:
 - Harvest cells (approximately 1×10^6 cells per sample) and wash once with cold PBS.
 - Centrifuge at 300 x g for 5 minutes and discard the supernatant.
- Fixation:
 - Resuspend the cell pellet in 100 μ L of cold PBS.
 - While gently vortexing, add 900 μ L of ice-cold 70% ethanol dropwise to the cell suspension.
 - Incubate on ice or at -20°C for at least 30 minutes.
- Washing:
 - Wash the fixed cells twice with 2 mL of cold PBS, centrifuging at 300 x g for 5 minutes after each wash.
- RNase Treatment:
 - Resuspend the cell pellet in 500 μ L of RNase A solution.
 - Incubate at 37°C for 30 minutes.
- Staining:
 - Add 500 μ L of Staining Buffer containing the optimized concentration of **Acridine Homodimer** (start with a titration from 1-10 μ M).
 - Incubate for 15-30 minutes at room temperature, protected from light.
- Flow Cytometry Analysis:

- Analyze the samples on a flow cytometer equipped with a 488 nm laser.
- Collect the fluorescence emission using a 530/30 nm bandpass filter.
- Analyze the DNA content histogram to determine the percentage of cells in G0/G1, S, and G2/M phases.

Protocol 2: Cell Viability Assessment using Acridine Homodimer

This protocol is for the differentiation of live and dead cells based on membrane integrity.

Materials:

- **Acridine Homodimer** stock solution (e.g., 1 mM in DMSO)
- Phosphate-Buffered Saline (PBS)
- 12x75 mm polystyrene tubes

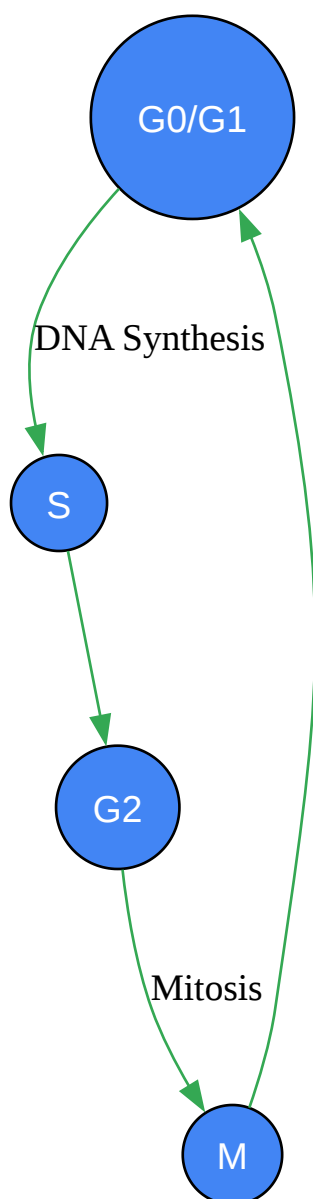
Procedure:

- Cell Preparation:
 - Harvest cells (approximately 1×10^6 cells per sample) and wash once with cold PBS.
 - Centrifuge at $300 \times g$ for 5 minutes and discard the supernatant.
- Staining:
 - Resuspend the cell pellet in 1 mL of PBS.
 - Add **Acridine Homodimer** to a final concentration of 1-5 μM (optimization is recommended).
 - Incubate for 5-15 minutes at room temperature, protected from light.
- Flow Cytometry Analysis:

- Analyze the samples immediately on a flow cytometer with a 488 nm laser.
- Collect fluorescence emission in the green channel (e.g., 530/30 nm bandpass filter).
- Live cells will have low fluorescence, while dead cells will show a significant increase in green fluorescence.

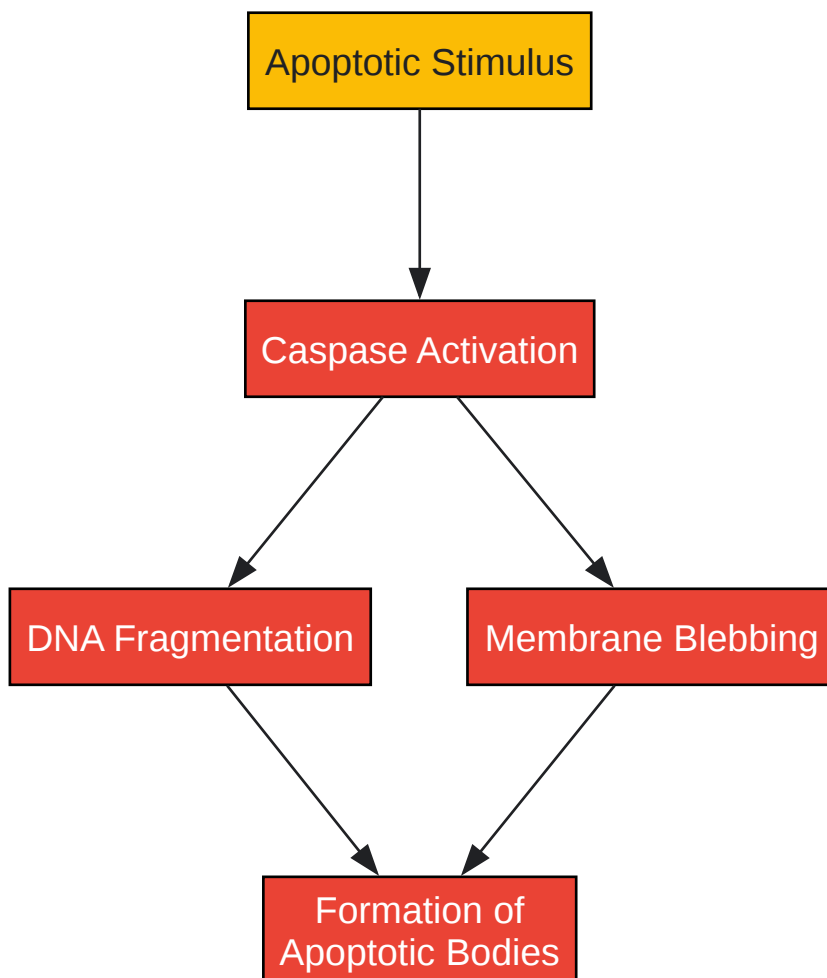
Visualizations

Caption: Experimental workflow for **acridine homodimer** staining.



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Caption: The eukaryotic cell cycle.



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Caption: Simplified overview of the apoptotic pathway.

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